N,N-Dibenzyl-3'-(2-methylpropyl)-2,2'-spirobi(2H-1-benzopyran)-7-amine
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Overview
Description
“N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” typically involves multiple steps, including the formation of the spirobi(2H-1-benzopyran) core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spiro Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the N,N-dibenzyl and 2-methylpropyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
“N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” may have applications in several scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which “N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other spirobi(2H-1-benzopyran) derivatives with different substituents. Examples could be:
- N,N-Dibenzyl-2,2’-spirobi(2H-1-benzopyran)-7-amine
- N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-6-amine
Uniqueness
The uniqueness of “N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” lies in its specific substituents and the resulting chemical and biological properties. These unique features may confer distinct reactivity, stability, or biological activity compared to similar compounds.
Properties
CAS No. |
85079-76-1 |
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Molecular Formula |
C35H33NO2 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N,N-dibenzyl-3'-(2-methylpropyl)-2,2'-spirobi[chromene]-7-amine |
InChI |
InChI=1S/C35H33NO2/c1-26(2)21-31-22-30-15-9-10-16-33(30)37-35(31)20-19-29-17-18-32(23-34(29)38-35)36(24-27-11-5-3-6-12-27)25-28-13-7-4-8-14-28/h3-20,22-23,26H,21,24-25H2,1-2H3 |
InChI Key |
HZAVOHHFAYZZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=CC=CC=C2OC13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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